molecular formula C9H8BrN3 B2524502 1-(2-Bromophenyl)-1H-pyrazol-5-amine CAS No. 1155574-39-2

1-(2-Bromophenyl)-1H-pyrazol-5-amine

Cat. No. B2524502
M. Wt: 238.088
InChI Key: ZSXYTEXGKBYULM-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromophenyl)-1H-pyrazol-5-amine" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The presence of a bromine atom on the phenyl ring and an amine group on the pyrazole ring suggests potential for various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of primary amines with other organic intermediates. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which indicates that similar catalytic conditions could potentially be used for synthesizing the compound . Additionally, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their bromo derivatives has been achieved by reacting primary and secondary amines with tosylates of related pyrazole compounds .

Molecular Structure Analysis

X-ray diffraction studies have been used to characterize the molecular structure of similar compounds. For example, the crystal structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline revealed that the pyrazoline ring adopts an envelope conformation, and the presence of a chiral center was identified . Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the molecular structure of "1-(2-Bromophenyl)-1H-pyrazol-5-amine".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the chemical behavior of similar compounds. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids has been shown to form cocrystalline products, some involving proton transfer . This suggests that "1-(2-Bromophenyl)-1H-pyrazol-5-amine" may also participate in hydrogen bonding and potentially form cocrystals with suitable partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic techniques. Vibrational and electronic absorption spectral studies provide information on the equilibrium geometry, bonding features, and electronic properties of these compounds . For example, the FT-IR and FT-Raman spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have been measured, and DFT calculations have been used to analyze the vibrational frequencies and hyperpolarizability . Such studies are essential for understanding the physical and chemical properties of "1-(2-Bromophenyl)-1H-pyrazol-5-amine".

Scientific Research Applications

  • Synthesis and Molecular Structure :

    • Ö. Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and performed structural characterization using X-ray diffraction. The study highlighted its stable molecular structure and potential for intramolecular charge transfer, indicating nonlinear optical properties (Tamer et al., 2016).
  • Chemical Reactions and Derivatives :

    • A. Şener et al. (2002) conducted studies on reactions of cyclic oxalyl compounds with hydrazines, leading to various pyrazole derivatives. This work contributes to understanding the versatility of pyrazole compounds in forming different chemical structures (Şener et al., 2002).
    • A. K. Kamal El‐Dean et al. (2018) synthesized novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential of pyrazole derivatives in forming complex heterocyclic compounds (El‐Dean et al., 2018).
  • X-ray Diffraction and DFT Studies :

    • P. Szlachcic et al. (2020) analyzed pyrazole derivatives using X-ray diffraction and DFT calculations, providing insights into the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).
  • Potential Pharmaceutical Applications :

    • F. Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their derivatives, showing promising analgesic and other activities in preclinical models (Bondavalli et al., 1988).
  • Synthesis of Other Derivatives and Compounds :

    • S. P. Veettil and K. Haridas (2009) reported the synthesis of a compound involving 1,3-diphenyl-1H-pyrazol-4-yl, highlighting the compound's relevance in chemical synthesis (Veettil & Haridas, 2009).
  • Amidation Procedures and Derivatives :

    • Hao Yang et al. (2017) developed an efficient synthesis for 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives, demonstrating the flexibility of pyrazole compounds in forming a variety of chemical structures (Yang et al., 2017).

Future Directions

While specific future directions for “1-(2-Bromophenyl)-1H-pyrazol-5-amine” were not found, research into similar compounds continues. For instance, new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

properties

IUPAC Name

2-(2-bromophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXYTEXGKBYULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-1H-pyrazol-5-amine

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